molecular formula C19H23N3O4S B2814048 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034527-26-7

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2814048
CAS RN: 2034527-26-7
M. Wt: 389.47
InChI Key: DFZAEPKNFTXTER-UHFFFAOYSA-N
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Description

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging Enhancements

The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including pyrimidines, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). These compounds, upon radiolabeling, present promising candidates for positron emission tomography (PET) imaging to study PBR expression in neurodegenerative disorders, offering insights into the localization and function of PBRs in the brain (Fookes et al., 2008).

Synthesis for Biological Activity

The process of synthesizing diverse benzimidazole, pyrazolyl, and pyrimidinyl derivatives indicates the potential for these compounds in anticancer activities. Their cytotoxic activity was tested against 60 types of human cancer cell lines, highlighting the promise of certain derivatives as potent anticancer agents (El-Naem et al., 2003).

Antioxidant Potential

Recent work involved the preparation of coumarin substituted heterocyclic compounds exhibiting high antioxidant activities. The scavenging activity of these compounds against DPPH radical was significant, implying their potential in combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

The development of OLED devices using stilben-4-yl)benzoxazole derivatives highlights the application of these compounds in improving light emission properties. The study indicates the effectiveness of energy transfer between host TPBI exciton and dopant in producing bright blue emission, which is crucial for advancing display and lighting technologies (Ko et al., 2001).

Antimicrobial and Antifungal Properties

Compounds containing pyrimidin-2-amine derivatives have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating significant efficacy against various microorganisms. This research opens up new avenues for developing antibacterial and antifungal agents to combat resistant strains (Jafar et al., 2017).

properties

IUPAC Name

3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-9-8-17(27(25,26)11-10-21)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZAEPKNFTXTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

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